molecular formula C9H14N2O B13301358 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one

1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13301358
M. Wt: 166.22 g/mol
InChI Key: WGXRCQGHCXPRRT-UHFFFAOYSA-N
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Description

1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-methyl-3-propyl-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • (1-Methyl-1H-pyrazol-5-yl)methanamine
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Comparison: 1-(1-Methyl-3-propyl-1H-pyrazol-5-yl)ethan-1-one stands out due to its unique propyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methyl-5-propylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-5-8-6-9(7(2)12)11(3)10-8/h6H,4-5H2,1-3H3

InChI Key

WGXRCQGHCXPRRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)C)C

Origin of Product

United States

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